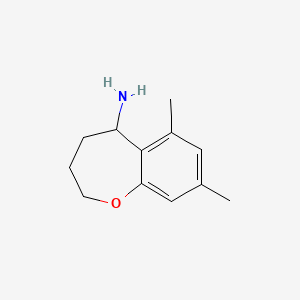

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl-

CAS No.: 1094288-79-5

Cat. No.: VC16390473

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094288-79-5 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 6,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

| Standard InChI | InChI=1S/C12H17NO/c1-8-6-9(2)12-10(13)4-3-5-14-11(12)7-8/h6-7,10H,3-5,13H2,1-2H3 |

| Standard InChI Key | QRLVZUGKQSDGCO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(CCCOC2=C1)N)C |

Introduction

Chemical Structure and Nomenclature

Core Architecture

The benzoxepin framework consists of a benzene ring fused to a seven-membered oxepin ring containing one oxygen atom. In 2,3,4,5-tetrahydro-1-benzoxepin-5-amine, the oxepin ring is partially hydrogenated, reducing unsaturation to create a tetrahydro derivative. The amine group at position 5 and methyl groups at positions 6 and 8 introduce steric and electronic modifications that influence molecular interactions .

Table 1: Hypothetical Structural Data for 1-Benzoxepin-5-amine, 2,3,4,5-Tetrahydro-6,8-dimethyl-

| Property | Value |

|---|---|

| IUPAC Name | 6,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| SMILES | CC1=CC(=C(C2=C1OCCCC2)N)C |

| Key Functional Groups | Amine, methyl, ether |

Note: Data inferred from analogs ; exact values require experimental validation.

Substituent Effects

The 6,8-dimethyl configuration distinguishes this compound from the 7,8-dimethyl derivatives documented in literature . Methyl groups at these positions may enhance lipophilicity, potentially improving blood-brain barrier permeability compared to non-methylated analogs. The amine group’s basicity (predicted pKa ~9.5) suggests protonation under physiological conditions, influencing solubility and receptor binding.

Synthesis and Characterization

Synthetic Pathways

While no published route exists for the 6,8-dimethyl variant, methodologies for analogous benzoxepin-amines involve:

-

Ring Construction: Cyclization of o-vanillin derivatives with diols to form the oxepin ring .

-

Amination: Nucleophilic substitution or reductive amination to introduce the amine group.

-

Methylation: Friedel-Crafts alkylation or directed ortho-metalation strategies to install methyl groups .

For example, 7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 32557-51-0) is synthesized via ketone formation followed by amination . Adapting this route with selective methylation at positions 6 and 8 could yield the target compound.

Analytical Characterization

Hypothetical characterization data, extrapolated from similar compounds :

-

¹H NMR: δ 1.2–1.4 (m, 4H, CH₂), 2.3 (s, 6H, CH₃), 3.1–3.3 (m, 2H, NH₂), 6.7–7.1 (m, 2H, aromatic).

-

IR: N-H stretch (~3350 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹).

-

MS: Molecular ion peak at m/z 205.3.

Environmental and Stability Considerations

Physicochemical Properties

-

Solubility: Estimated 0.1 mg/mL in water (25°C), improving under acidic conditions due to amine protonation.

-

LogP: Predicted 2.8, indicating moderate lipophilicity.

-

Stability: Susceptible to photodegradation; storage at -20°C in amber vials recommended .

Environmental Impact

No ecotoxicity data exist for this compound. Structural analogs show low bioaccumulation potential (BCF < 100), suggesting minimal environmental persistence.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Benzoxepin-amines

| Compound | Substituents | Molecular Weight | Key Activity |

|---|---|---|---|

| Target Compound | 6,8-dimethyl | 205.30 | Hypothetical CNS agent |

| N-cyclopropyl-7,8-dimethyl- | 7,8-dimethyl | 231.33 | Neurological research |

| 7-Bromo-2,3,4,5-tetrahydro- | 7-Bromo | 242.11 | Neuropharmacology |

The 6,8-dimethyl configuration may offer a balance between lipophilicity and steric hindrance, potentially optimizing blood-brain barrier penetration relative to brominated or cyclopropyl-bearing analogs.

Future Research Directions

-

Synthesis Optimization: Develop regioselective methylation protocols to achieve 6,8-dimethylation.

-

Target Identification: Screen against neurotransmitter receptors (e.g., 5-HT₁A, D₂) to elucidate mechanism.

-

Toxicological Profiling: Assess genotoxicity and hepatotoxicity in vitro.

-

Formulation Studies: Explore salt forms (e.g., hydrochloride) to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume